2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride
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Overview
Description
2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride is a chemical compound with a complex structure that includes a hexahydrocyclopenta[c]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[c]thiophene ring system, followed by the introduction of the amine group and the hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH being carefully controlled.
Major Products
Scientific Research Applications
2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid
- N-(3,3a,4,4a,5,5a,6,6a-Octahydro-1,3-dioxo-4,6-phenyl)amine
Uniqueness
2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-7-3-1-2-6(7)4-11(9,10)5-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANXOWWLQRSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)CC2(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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